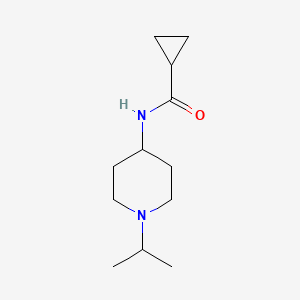
N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide, commonly known as IPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPCA-1 is a small molecule that targets the TRIP8b protein, which plays a crucial role in regulating the activity of cyclic AMP (cAMP) in cells. In
Mécanisme D'action
IPCA-1 targets the TRIP8b protein, which is a regulator of the activity of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in cells. By modulating the activity of TRIP8b, IPCA-1 can alter the levels of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in neurons. This alteration can lead to changes in neuronal excitability and neurotransmitter release, which can result in therapeutic effects.
Biochemical and Physiological Effects:
IPCA-1 has been shown to have a range of biochemical and physiological effects. In neuronal cells, IPCA-1 can decrease the levels of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide, which can lead to a decrease in neuronal excitability and neurotransmitter release. In animal models, IPCA-1 has been shown to reduce seizure activity and improve mood. IPCA-1 has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IPCA-1 for lab experiments is its specificity for the TRIP8b protein. This specificity allows researchers to target specific pathways in cells and study their effects. However, one of the limitations of IPCA-1 is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on IPCA-1. One area of interest is in the development of more potent and selective TRIP8b inhibitors. Another area of interest is in the study of IPCA-1 in animal models of neurological disorders such as epilepsy and depression. Additionally, IPCA-1 could be studied in the context of other signaling pathways in cells to better understand its effects. Finally, the development of new drug delivery methods for IPCA-1 could improve its efficacy and reduce its limitations.
Méthodes De Synthèse
The synthesis of IPCA-1 involves the reaction of cyclopropanecarboxylic acid with 1-isopropyl-4-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through column chromatography to obtain pure IPCA-1.
Applications De Recherche Scientifique
IPCA-1 has been studied extensively for its potential therapeutic applications. One of the major areas of research is in the treatment of neurological disorders such as epilepsy and depression. Studies have shown that IPCA-1 can modulate the activity of TRIP8b, which in turn regulates the activity of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in neurons. This modulation can lead to a reduction in seizures and an improvement in mood.
Propriétés
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)14-7-5-11(6-8-14)13-12(15)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVVATOWIXECSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)
![1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)


![{2-iodo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178459.png)
![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)
![N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178483.png)
![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)